3-Aminodibenzofuran
Overview
Description
3-Aminodibenzofuran is a heterocyclic organic compound that features a benzofuran ring system with an amino group attached at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminodibenzofuran can be synthesized through various methods. One common approach involves the reaction of dibenzofuran with an appropriate amine under specific conditions. For instance, the synthesis of Schiff base derivatives can be achieved by refluxing ethanolic solutions of this compound and 2-furan carboxaldehyde in a 1:1 molar ratio over a water bath for three hours .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods often utilize advanced techniques such as free radical cyclization and proton quantum tunneling to construct the benzofuran ring system efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Aminodibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the amino group or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly electrophilic substitution, are common for modifying the benzofuran ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the benzofuran ring .
Scientific Research Applications
3-Aminodibenzofuran has numerous applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-Aminodibenzofuran involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it has been studied as an inhibitor of endothelin converting enzyme, which plays a role in regulating blood pressure . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
2-Aminodibenzofuran: Similar structure but with the amino group at the second position.
3-Hydroxydibenzofuran: Features a hydroxyl group instead of an amino group at the third position.
3-Methyldibenzofuran: Contains a methyl group at the third position instead of an amino group.
Uniqueness: 3-Aminodibenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the third position allows for unique interactions with biological targets and enables the synthesis of a wide range of derivatives with potential therapeutic applications .
Properties
IUPAC Name |
dibenzofuran-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQCIALFYKYZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020411 | |
Record name | 3-Dibenzofuranamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4106-66-5 | |
Record name | 3-Dibenzofuranamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4106-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004106665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminodibenzofuran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Dibenzofuranamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-DIBENZOFURANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QMB22RU9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 3-Aminodibenzofuran and what are its key physicochemical properties?
A1: this compound is an aromatic amine with the molecular formula C12H9NO. Its molecular weight is 183.21 g/mol. While specific spectroscopic data is not extensively detailed in the provided papers, researchers commonly employ techniques like IR, UV-Vis, NMR, and ESR to characterize this compound and its derivatives. [, , , ]
Q2: What is the mechanism behind this compound's potential carcinogenicity?
A3: While not fully elucidated in the provided papers, the metabolic activation of this compound, potentially involving P450 enzymes and sulfotransferases, is suggested to play a role in its mutagenicity. This activation might be a key step in the development of bladder tumors observed in animal models. [, , , ]
Q3: How is this compound used in the synthesis of other compounds?
A4: this compound serves as a versatile starting material for synthesizing various compounds. One example is its conversion to 2,3,4-Trichlorodibenzofuran, achieved by chlorination followed by diazotization and reaction with cuprous chloride. This method allows for the regiospecific incorporation of Chlorine-37. [] Additionally, it serves as a precursor in synthesizing the 2,3,4,5-tetrahydro-1H-benzo[2,3]benzofuro[6,5-b]azepine skeleton, potentially leading to new compounds with cytotoxic activity. []
Q4: Can you explain the use of this compound in coordination chemistry?
A5: this compound acts as a ligand in forming metal complexes. It reacts with salicylaldehyde in the presence of metal ions (Co(II), Ni(II), Cu(II), Zn(II), Cd(II)) to form complexes with a square-planar geometry around the central metal ion. The magnetic and spectroscopic properties of these complexes provide insights into their structure and bonding characteristics. [, ] Similar complexes with potential antibacterial activity have also been synthesized using 2-furancarboxaldehyde. []
Q5: How does the structure of this compound relate to its biological activity?
A6: In the context of synthesizing dibenzofuran annulated 1-azepines, the presence of an exocyclic double bond in conjugation with a benzene ring, specifically in the N-acetyl-5-methylene analog, appears to enhance cytotoxicity against human ovarian carcinoma cell lines. This suggests a structure-activity relationship where this specific structural feature contributes to the compound's activity. []
Q6: What is the potential of this compound and its derivatives in medicinal chemistry?
A7: Research indicates that this compound and its derivatives, especially when incorporated into more complex structures like dibenzofuran annulated 1-azepines, exhibit moderate cytotoxic activity against cancer cell lines. This highlights their potential as lead compounds in developing new anticancer agents. Further research is needed to explore their mechanism of action and improve their efficacy and selectivity. []
Q7: Does this compound play a role in inhibiting quorum sensing in bacteria?
A8: While this compound itself was identified in a fraction from Cassia fistula exhibiting quorum sensing inhibition in Pseudomonas aeruginosa, it was not the primary compound responsible for this activity. Further research is needed to clarify this compound's specific role in this context. []
Q8: Are there any environmental concerns related to this compound?
A9: While specific data on the environmental impact and degradation of this compound is limited in the provided papers, its structural similarity to other dibenzofurans, which are considered environmental pollutants, warrants further investigation into its potential ecotoxicological effects and strategies for mitigation. []
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